molecular formula C24H31N9O13 B2612644 Relacin CAS No. 1357928-14-3

Relacin

Cat. No.: B2612644
CAS No.: 1357928-14-3
M. Wt: 653.562
InChI Key: KREXTMSNGTWUJT-YWPYICTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Relacin is a novel antibacterial agent designed to inhibit the production of guanosine tetraphosphate and guanosine pentaphosphate by the bacterial enzyme RelA, which triggers the stringent response. This stringent response is crucial for bacterial survival under stress conditions, making this compound a promising candidate for combating resistant pathogenic bacteria .

Mechanism of Action

Target of Action

Relacin is a novel compound designed to inhibit the production of (p)ppGpp . The primary target of this compound is the ubiquitous bacterial enzyme RelA . This enzyme triggers the Stringent Response, a process required for the transition into the stationary phase, which is crucial for bacterial survival .

Mode of Action

This compound interacts with its target, the RelA enzyme, by inhibiting its function . This inhibition reduces the production of (p)ppGpp, the signaling molecules required to activate the Stringent Response .

Biochemical Pathways

The biochemical pathway affected by this compound is the Stringent Response pathway . By inhibiting the production of (p)ppGpp, this compound disrupts the activation of this pathway . The downstream effects include a perturbation in the switch into the stationary phase in Gram-positive bacteria, leading to cell death . Additionally, this compound inhibits sporulation and biofilm formation, which are additional bacterial long-term survival strategies .

Pharmacokinetics

The effectiveness of this compound in inhibiting (p)ppgpp production in vivo suggests that it has sufficient bioavailability to interact with its target, the rela enzyme .

Result of Action

The molecular and cellular effects of this compound’s action include a dramatic reduction in cell viability in Gram-positive bacteria . It strongly perturbs spore formation in sporulating Bacillus subtilis cells and also impedes spore formation in the pathogenic bacterium Bacillus anthracis . Furthermore, the formation of multicellular biofilms is markedly disrupted by this compound .

Action Environment

Given that this compound targets the stringent response, a process crucial for bacterial survival during the stationary phase, it can be inferred that the compound’s action may be influenced by factors that affect bacterial growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

Relacin is synthesized through a series of chemical reactions that involve the modification of guanosine derivatives. The synthetic route typically includes the protection of hydroxyl groups, selective phosphorylation, and subsequent deprotection steps. The reaction conditions often involve the use of specific reagents such as phosphoramidites and protecting groups like tert-butyldimethylsilyl chloride .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves large-scale chemical processes that ensure high yield and purity. These processes would include optimized reaction conditions, purification steps, and quality control measures to produce this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Relacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain or enhance its antibacterial properties. These derivatives are often tested for their efficacy in inhibiting bacterial growth .

Scientific Research Applications

Relacin has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the stringent response and its role in bacterial survival.

    Biology: Investigates the molecular mechanisms of bacterial stress responses.

    Medicine: Explores its potential as a therapeutic agent against resistant bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Relacin

This compound is unique in its ability to specifically target the stringent response in bacteria, a survival mechanism that is not commonly targeted by traditional antibiotics. This specificity makes this compound a valuable tool in the fight against antibiotic-resistant bacteria .

Properties

IUPAC Name

2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREXTMSNGTWUJT-YWPYICTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N9O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Relacin?

A1: this compound targets RelA, a key enzyme responsible for producing (p)ppGpp, signaling molecules that trigger the stringent response in bacteria [, ]. By inhibiting RelA, this compound disrupts the stringent response, which is crucial for bacterial adaptation to stress and survival under unfavorable conditions [, ].

Q2: What are the downstream effects of this compound inhibiting the stringent response?

A2: Inhibiting the stringent response with this compound has been shown to have several downstream effects, including:

  • Impaired entry into stationary phase: This leads to a dramatic reduction in cell viability in Gram-positive bacteria [].
  • Disrupted sporulation: In spore-forming bacteria like Bacillus subtilis and the pathogenic Bacillus anthracis, this compound strongly perturbs spore formation, regardless of the time of addition [].
  • Inhibited biofilm formation: this compound markedly disrupts the formation of multicellular biofilms, which are often associated with antibiotic resistance [].
  • Increased antibiotic susceptibility: In Clostridioides difficile, inhibiting this compound’s target, RSH, with this compound itself or through translational suppression, leads to increased susceptibility to antibiotics like clindamycin and metronidazole [].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of this compound. Further investigation into primary research articles and patents is necessary to obtain this information.

Q4: Is there any spectroscopic data available for this compound?

A4: The abstracts provided do not include spectroscopic data for this compound. Consulting primary research articles or contacting the researchers involved in this compound development may yield this information.

Q5: Are there studies on this compound's material compatibility, stability under various conditions, or catalytic properties?

A5: The provided research abstracts primarily focus on this compound's biological activity and mechanism of action. Information regarding its material compatibility, stability, and catalytic properties requires further investigation in primary research articles and related literature.

Q6: Have computational chemistry techniques been employed in this compound research?

A6: While the provided abstracts don't elaborate on computational studies, one abstract mentions the design and synthesis of novel this compound analogs to inhibit Rel proteins []. This suggests the potential use of computational chemistry, such as structure-based drug design and QSAR modeling, in optimizing this compound's properties.

Q7: What is known about the structure-activity relationship (SAR) of this compound?

A7: One study focusing on this compound analogs aims to understand the impact of structural modifications on the activity, potency, and selectivity of this compound against Rel proteins []. This research highlights the importance of SAR studies in optimizing this compound for therapeutic use.

Q8: Has research explored this compound's stability, formulation strategies, SHE regulations, or PK/PD profile?

A8: The available abstracts primarily concentrate on this compound's antibacterial activity and mechanism. Information about its stability, formulation, SHE regulations, and PK/PD profile requires further exploration in primary research articles and related literature.

Q9: What in vitro and in vivo studies have been conducted on this compound?

A9: The research on this compound includes:

  • In vitro studies: this compound has been shown to inhibit the growth of Enterococcus faecalis biofilms []. Additionally, it displays inhibitory effects on the activity of E. faecalis enzymes involved in GTP biosynthesis [].
  • In vivo studies: this compound has shown efficacy in animal models. For example, in a mouse model of Francisella tularensis infection, this compound treatment significantly prolonged survival [].

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